

A Comparative Analysis of FAICAR Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Faicar*

Cat. No.: *B109678*

[Get Quote](#)

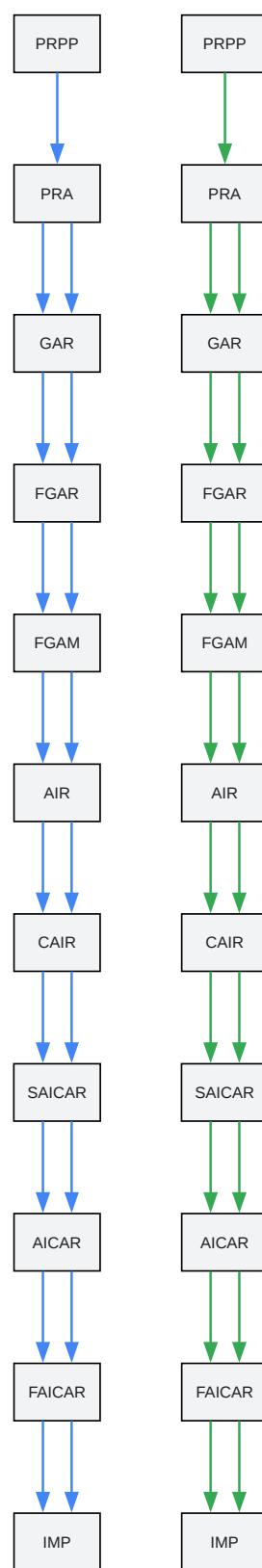
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is paramount. This guide provides a comparative analysis of the metabolism of 5-Formamidoimidazole-4-carboxamide ribotide (**FAICAR**), a crucial intermediate in the *de novo* purine biosynthesis pathway. By examining the key enzymes, their kinetics, and the overall pathway structure in various organisms, this document aims to provide a valuable resource for drug discovery and fundamental research.

Quantitative Analysis of FAICAR Metabolism

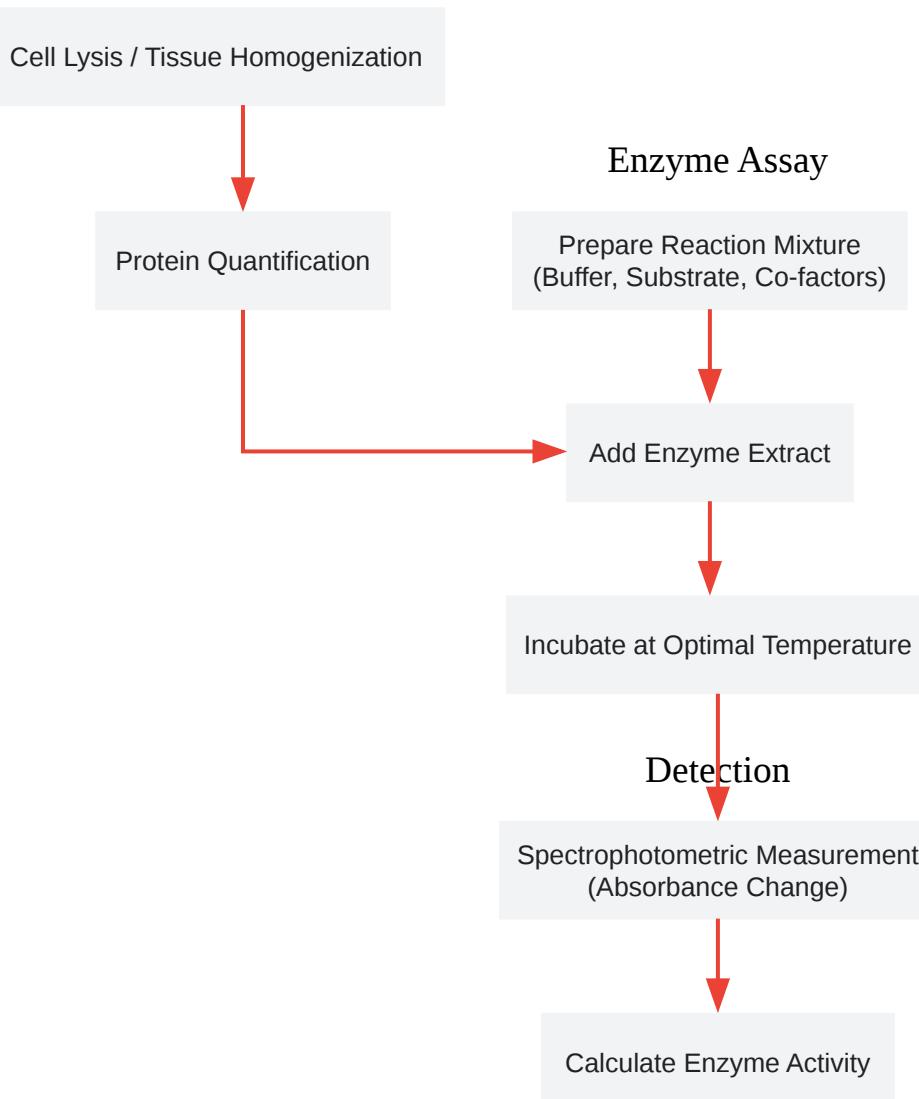
The metabolism of **FAICAR** is primarily governed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). This enzyme catalyzes the last two steps of *de novo* purine biosynthesis: the formation of **FAICAR** from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and the subsequent conversion of **FAICAR** to inosine monophosphate (IMP). The efficiency of these reactions varies across species, as evidenced by the differing kinetic parameters of the ATIC enzyme.

Species	Enzyme	Substrate	Km (μM)	kcat (s-1)
Homo sapiens (Human)	ATIC	AICAR	16.8 ± 1.5	-
FAICAR	1.4 ± 0.1	7.7 ± 0.1		
Gallus gallus (Chicken)	ATIC	AICAR	15.2 ± 3.6	-
Cryptococcus neoformans (Fungus)	ATIC	AICAR	130 ± 10	7.5 ± 0.1
FAICAR	30 ± 1	7.7 ± 0.1		
Saccharomyces cerevisiae (Yeast)	Ade16/Ade17	AICAR	22-26	-
Bacterial Species	ATIC	AICAR	32 ± 2.5	-
FAICAR	2.1 ± 0.3	-		

Table 1: Comparative Kinetics of ATIC Enzyme Across Species. This table summarizes the Michaelis constant (Km) and catalytic rate (kcat) of the ATIC enzyme for its substrates, AICAR and **FAICAR**, in various organisms. A lower Km value indicates a higher affinity of the enzyme for the substrate. Data for kcat was not available for all species.


Intracellular concentrations of purine pathway intermediates also provide insight into the metabolic flux and regulation in different organisms. While direct measurements of **FAICAR** are scarce, the concentration of its precursor, AICAR, has been reported in several species.

Species	Metabolite	Intracellular Concentration (μM)
Saccharomyces cerevisiae (Yeast)	AICAR	Varies with adenine and histidine availability
Mammalian Cells	Purine Nucleotides	ATP: ~3152, GTP: ~468
Bacillus subtilis (Bacterium)	Purine Intermediates	Varies with genetic modifications


Table 2: Intracellular Concentrations of Purine Intermediates. This table provides an overview of the reported intracellular concentrations of key purine metabolites in different species. The concentration of AICAR in yeast is known to fluctuate based on the availability of adenine and histidine in the growth medium. For mammalian cells, the concentrations of the final purine products, ATP and GTP, are provided as an indicator of the overall pathway output.

Signaling Pathways and Experimental Workflows

The de novo purine biosynthesis pathway is a highly conserved and essential metabolic route. However, subtle but important differences exist between prokaryotes and eukaryotes, particularly in the organization of the enzymes involved.

Sample Preparation

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of FAICAR Metabolism Across Species: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109678#comparative-analysis-of-faicar-metabolism-in-different-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com